molecular formula C11H10ClNO2 B021221 Ethyl 6-chloro-1H-indole-3-carboxylate CAS No. 100821-50-9

Ethyl 6-chloro-1H-indole-3-carboxylate

Cat. No. B021221
CAS RN: 100821-50-9
M. Wt: 223.65 g/mol
InChI Key: RZLGWHAWFSRKRB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-indole-3-carboxylate is a chemical compound with the molecular weight of 223.66 . It is a gray to light-red to brown solid at room temperature . The IUPAC name for this compound is ethyl 6-chloro-1H-indole-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-1H-indole-3-carboxylate is represented by the InChI code: 1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-chloro-1H-indole-3-carboxylate is a gray to light-red to brown solid at room temperature . It has a molecular weight of 223.66 .

Scientific Research Applications

Multicomponent Reactions

Indole derivatives like 1H-Indole-3-carbaldehyde are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Synthesis of Biologically Active Structures

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Antiviral Activity

Some indole derivatives have shown potential as antiviral agents . For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown these properties .

Anticancer Activity

The indole nucleus has exhibited many important biological activities, including anticancer activity . For example, Vinblastine, an indole derivative, is used for the treatment of various kinds of cancer .

Treatment of High Blood Pressure

Certain indole alkaloids, such as Reserpine and Ajmalicine, are used in the treatment of high blood pressure .

properties

IUPAC Name

ethyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGWHAWFSRKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547406
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-1H-indole-3-carboxylate

CAS RN

100821-50-9
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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